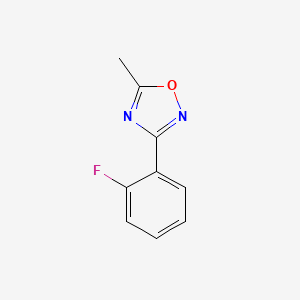
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H7FN2O
- Molecular Weight : 180.16 g/mol
- CAS Number : 75487794
Research indicates that compounds in the oxadiazole family, including this compound, often function as tubulin inhibitors. They disrupt microtubule dynamics, which is crucial for cell division. The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings from Recent Studies
- Tubulin Inhibition : A study demonstrated that diaryl 5-amino-1,2,4-oxadiazoles exhibit potent tubulin binding and cytostatic properties. Specifically, this compound was compared to other compounds and showed significant tubulin binding activity .
- Anticancer Activity : This compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Biological Activity Data
The following table summarizes the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U937 (Leukemia) | 10.5 | Tubulin inhibition |
| CEM-13 (Leukemia) | <5 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.1 | Apoptosis induction |
Case Study 1: Antitumor Efficacy
A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in vivo. The compound exhibited a significant reduction in tumor size when administered to mice bearing human cancer xenografts .
Case Study 2: Comparative Analysis
In another comparative study involving multiple oxadiazole derivatives, this compound was found to have superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin against breast cancer cell lines .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUAHGMWRNVPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















